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molecular formula C11H18O2 B8653158 Spiro[2.7]decane-1-carboxylic Acid

Spiro[2.7]decane-1-carboxylic Acid

Cat. No. B8653158
M. Wt: 182.26 g/mol
InChI Key: NKXDXWMYHLNMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932245B2

Procedure details

The title compound was prepared as described in Example 1B substituting the product from Example 49B for the product from Example 1A.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:11]([O:13]CC)=[O:12])[C:3]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]2)[CH2:2]1.C1(C(OCC)=O)C2(CCCCC2)C1>>[CH:1]1([C:11]([OH:13])=[O:12])[C:3]2([CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]2)[CH2:2]1

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC12CCCCCCC2)C(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC12CCCCC2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC12CCCCCCC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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